molecular formula C13H8O5 B13102053 3,4,5-Trihydroxy-9H-xanthen-9-one

3,4,5-Trihydroxy-9H-xanthen-9-one

Cat. No.: B13102053
M. Wt: 244.20 g/mol
InChI Key: GYXLJFKBGTVCHD-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxy-9H-xanthen-9-one is a xanthone derivative, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens. The compound’s structure consists of a xanthone core with three hydroxyl groups attached at the 3, 4, and 5 positions, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trihydroxy-9H-xanthen-9-one typically involves the cyclization of polyphenolic precursors. One common method is the reaction of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride. Another approach involves the use of zinc chloride and phosphoryl chloride to improve yield and reduce reaction times .

Industrial Production Methods: Industrial production of xanthone derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction efficiency. This method allows for better control over reaction conditions and can produce higher yields in shorter times .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,5-Trihydroxy-9H-xanthen-9-one has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 3,4,5-Trihydroxy-9H-xanthen-9-one is primarily due to its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound can also generate reactive oxygen species, leading to oxidative stress in cancer cells, which contributes to its anti-cancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H8O5

Molecular Weight

244.20 g/mol

IUPAC Name

3,4,5-trihydroxyxanthen-9-one

InChI

InChI=1S/C13H8O5/c14-8-5-4-7-10(16)6-2-1-3-9(15)12(6)18-13(7)11(8)17/h1-5,14-15,17H

InChI Key

GYXLJFKBGTVCHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC3=C(C2=O)C=CC(=C3O)O

Origin of Product

United States

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